molecular formula C11H15NO2 B1267188 2-Amino-5-phenylpentanoic acid CAS No. 2046-19-7

2-Amino-5-phenylpentanoic acid

Cat. No.: B1267188
CAS No.: 2046-19-7
M. Wt: 193.24 g/mol
InChI Key: XOQZTHUXZWQXOK-UHFFFAOYSA-N
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Description

2-Amino-5-phenylpentanoic acid, also known as 5-phenylnorvaline, is an organic compound with the molecular formula C11H15NO2. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a pentanoic acid backbone. It is a white to off-white solid with a melting point of approximately 228-230°C .

Scientific Research Applications

2-Amino-5-phenylpentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Mechanism of Action

Target of Action

The primary target of 2-Amino-5-phenylpentanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital cellular functions.

Mode of Action

It is known to interact with its target, the aromatic-amino-acid aminotransferase . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolism of aromatic amino acids.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the metabolism of aromatic amino acids. These pathways are crucial for various cellular functions, including protein synthesis and the production of neurotransmitters . The compound’s interaction with Aromatic-amino-acid aminotransferase could potentially disrupt these pathways, leading to downstream effects on cellular function.

Result of Action

Given its target and potential effects on aromatic amino acid metabolism, it could potentially influence protein synthesis and neurotransmitter production

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target . Understanding these factors is crucial for optimizing the compound’s use and efficacy.

Biochemical Analysis

Biochemical Properties

2-Amino-5-phenylpentanoic acid plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with aromatic-amino-acid aminotransferase, an enzyme involved in the metabolism of aromatic amino acids . This interaction facilitates the transfer of amino groups, contributing to the synthesis and degradation of amino acids. Additionally, this compound can act as a substrate for other aminotransferases, further highlighting its importance in amino acid metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in amino acid transport and metabolism, thereby altering cellular metabolic flux . Furthermore, this compound can impact cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. For example, the compound can bind to the active site of aromatic-amino-acid aminotransferase, inhibiting or activating the enzyme’s activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to changes in its biochemical activity and effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance amino acid metabolism and improve cellular function . At higher doses, this compound may exhibit toxic or adverse effects, such as inhibition of enzyme activity and disruption of cellular processes . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid synthesis and degradation. It interacts with enzymes such as aromatic-amino-acid aminotransferase, facilitating the transfer of amino groups and contributing to the synthesis of other amino acids . Additionally, the compound can influence metabolic flux by altering the levels of specific metabolites and cofactors, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . The compound’s localization and accumulation can be influenced by factors such as cellular pH and the presence of other biomolecules. These interactions play a crucial role in determining the compound’s bioavailability and overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial metabolism and energy production. Additionally, the compound’s activity can be modulated by its localization within different cellular compartments, affecting its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-Amino-5-phenylpentanoic acid involves the reaction of diethyl acetamidomalonate with 1-bromo-3-phenylpropane in the presence of sodium ethoxide in ethanol. The reaction mixture is refluxed under nitrogen, followed by the addition of concentrated hydrochloric acid and ammonium hydroxide to adjust the pH. The product is then recrystallized from ethanol-water to obtain pure this compound .

Reaction Steps:

  • Diethyl acetamidomalonate in ethanol is added to a solution of sodium ethoxide in ethanol.
  • The mixture is refluxed under nitrogen.
  • 1-Bromo-3-phenylpropane is added and the mixture is refluxed overnight.
  • Concentrated hydrochloric acid is added, and the mixture is refluxed for 14 hours.
  • The pH is adjusted with ammonium hydroxide, and the product is recrystallized.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps, such as recrystallization, are also optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-phenylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Comparison with Similar Compounds

2-Amino-5-phenylpentanoic acid can be compared with other similar compounds, such as:

    2-Amino-3-phenylpropanoic acid (Phenylalanine): Unlike this compound, phenylalanine is a proteinogenic amino acid and is incorporated into proteins.

    2-Amino-4-phenylbutanoic acid: This compound has a shorter carbon chain compared to this compound, affecting its chemical properties and reactivity.

Uniqueness:

Properties

IUPAC Name

2-amino-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQZTHUXZWQXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347674
Record name 2-Amino-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2046-19-7, 34993-02-7, 36061-08-2
Record name NSC167401
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167401
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Record name 2-Amino-5-phenylpentanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID701347674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-2-Amino-5-phenyl-pentanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2-Amino-5-phenylpentanoic acid influence its ability to inhibit S-adenosyl-L-methionine (SAM) synthesis?

A1: Research suggests that this compound, along with its structural analogs, can inhibit the enzyme ATP:L-methionine S-adenosyltransferase, responsible for SAM synthesis. [] The phenyl group in L-App plays a crucial role in enhancing this inhibitory potential. Specifically, electron-withdrawing substituents on the phenyl ring, like those found in O-(p-nitrophenyl)-DL-homoserine, correlate with increased inhibition potency. [] This suggests that the electron-withdrawing nature of the substituents mimics the transition state of the enzymatic reaction, where the sulfur in methionine undergoes conversion to a positively charged sulfonium group in SAM. []

Q2: Can you describe the asymmetric synthesis of this compound and its significance?

A2: L-App can be synthesized asymmetrically through the hydrogenation of cyclic dehydrodipeptides. This method utilizes a palladium catalyst and has been shown to produce optically pure L-App from its corresponding cyclic dehydrodipeptide precursor. [, , ] This asymmetric synthesis is important because it provides a route to obtain the biologically active enantiomer of the amino acid, which is crucial for its activity in AM-toxins and other biological systems.

Q3: What is the biological significance of this compound in the context of AM-toxins?

A3: L-App is a key constituent of AM-toxins, specifically AM-toxin II, a cyclic tetrapeptide phytotoxin. [, , ] Studies using synthetic analogs of AM-toxin II have demonstrated the importance of the L-App residue for the toxin's activity. Replacing L-App with L-phenylalanine, which has a smaller side chain, resulted in a significant decrease in toxicity. [, ] This suggests that the size and structure of the L-App side chain are crucial for the toxin's interaction with its biological target and its subsequent phytotoxic effects.

Q4: Are there any known methods for resolving racemic mixtures of this compound to obtain the pure L-enantiomer?

A4: Yes, enzymatic resolution using acylase is an effective method for resolving DL-2-Amino-5-phenylpentanoic acid. [] This method takes advantage of the stereospecificity of the enzyme, which preferentially hydrolyzes the acetyl group from the D-enantiomer, allowing for the separation and isolation of the desired L-App.

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